molecular formula C17H20FN5O2S2 B11247439 1-(4-Fluorophenyl)-3-(5-{[2-(4-methylpiperidin-1-YL)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-YL)urea

1-(4-Fluorophenyl)-3-(5-{[2-(4-methylpiperidin-1-YL)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-YL)urea

Cat. No.: B11247439
M. Wt: 409.5 g/mol
InChI Key: KXTFXSHVVIBDAK-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-(5-{[2-(4-methylpiperidin-1-YL)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-YL)urea is a complex organic compound with potential applications in various scientific fields. This compound features a fluorophenyl group, a thiadiazole ring, and a piperidine derivative, making it a unique molecule with diverse chemical properties.

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-3-(5-{[2-(4-methylpiperidin-1-YL)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-YL)urea typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Piperidine Derivative: The piperidine derivative is attached through a nucleophilic substitution reaction, often using a suitable leaving group.

    Final Coupling: The final step involves coupling the intermediate products to form the desired urea derivative.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent reaction conditions.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-3-(5-{[2-(4-methylpiperidin-1-YL)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-YL)urea undergoes various chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions, leading to the formation of amines and carbon dioxide.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for hydrolysis.

Scientific Research Applications

1-(4-Fluorophenyl)-3-(5-{[2-(4-methylpiperidin-1-YL)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-YL)urea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-(5-{[2-(4-methylpiperidin-1-YL)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-YL)urea involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating cellular signaling pathways.

    DNA Interaction: The compound could intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-3-(5-{[2-(4-methylpiperidin-1-YL)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-YL)urea can be compared with similar compounds such as:

    1-(4-Fluorophenyl)-3-(5-{[2-(4-methylpiperidin-1-YL)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-YL)thiourea: This compound has a thiourea moiety instead of a urea moiety, which may alter its chemical reactivity and biological activity.

    1-(4-Fluorophenyl)-3-(5-{[2-(4-methylpiperidin-1-YL)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-YL)carbamate: The carbamate derivative may have different pharmacokinetic properties and stability compared to the urea derivative.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H20FN5O2S2

Molecular Weight

409.5 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-[5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]urea

InChI

InChI=1S/C17H20FN5O2S2/c1-11-6-8-23(9-7-11)14(24)10-26-17-22-21-16(27-17)20-15(25)19-13-4-2-12(18)3-5-13/h2-5,11H,6-10H2,1H3,(H2,19,20,21,25)

InChI Key

KXTFXSHVVIBDAK-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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